molecular formula C9H14N2 B168504 N-Methyl-3-(pyridin-2-yl)propan-1-amine CAS No. 15583-17-2

N-Methyl-3-(pyridin-2-yl)propan-1-amine

Cat. No.: B168504
CAS No.: 15583-17-2
M. Wt: 150.22 g/mol
InChI Key: DJIJZMRJLJLWGR-UHFFFAOYSA-N
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Description

“N-Methyl-3-(pyridin-2-yl)propan-1-amine” is a chemical compound . It is related to Chlorpheniramine, a compound used in medicine . The molecular formula of the compound is C15H17ClN2 .


Synthesis Analysis

The synthesis of compounds similar to “this compound” has been reported in the literature . These methods often involve the use of palladium-catalyzed coupling reactions or chemodivergent synthesis from α-bromoketones and 2-aminopyridines .

Scientific Research Applications

Analytical Methods in Biological Matrices

One area of research involves the analysis of heterocyclic aromatic amines (HAAs), like 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP), which is structurally similar to the query compound. These analyses are crucial for studying the biological effects and exposure levels of HAAs, which have been shown to be carcinogenic in various models. Techniques such as liquid and gas chromatography coupled with mass spectrometry have been developed for sensitive and selective analysis of HAAs and their metabolites in food products and biological samples, including plasma, urine, and feces (Teunissen et al., 2010).

Nutritional Aspects and Carcinogenicity

Another research dimension explores the nutritional aspects of breast cancer, implicating food-derived HAAs in human mammary cancer. HAAs are formed during the cooking of meats and have been identified as mammary carcinogens in rodent models. This suggests potential etiological roles in human breast cancer, underscoring the importance of understanding the dietary intake of such compounds and their metabolic activation in humans (Snyderwine, 1994).

Organic Synthesis and Catalysis

Heterocyclic N-oxide molecules, which can be derived from similar structural frameworks, have shown significant potential in organic synthesis and catalysis. These compounds serve as versatile intermediates for forming metal complexes, designing catalysts, and developing drugs with various biological activities, including anticancer, antibacterial, and anti-inflammatory effects. Their diverse functionalities highlight the importance of heterocyclic compounds in advancing chemistry and medicine (Li et al., 2019).

Advanced Drug Development

In the realm of drug development, research into mu-opioid receptor agonists like Oliceridine (TRV130), which involves complex organic molecules similar to N-Methyl-3-(pyridin-2-yl)propan-1-amine, indicates the potential for creating opioids with reduced adverse effects. These studies are paving the way for novel analgesic therapies by selectively activating G protein and β-arrestin signaling pathways, demonstrating the broader relevance of intricate heterocyclic compounds in pharmaceutical research (Urits et al., 2019).

Safety and Hazards

“N-Methyl-3-(pyridin-2-yl)propan-1-amine” is classified as Acute toxicity (oral), Category 3, indicating that it is toxic if swallowed . It is advised not to use this substance via ingestion, inhalation, or dermal routes .

Properties

IUPAC Name

N-methyl-3-pyridin-2-ylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2/c1-10-7-4-6-9-5-2-3-8-11-9/h2-3,5,8,10H,4,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJIJZMRJLJLWGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCCC1=CC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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